1-Bromo-2-chloro-5-fluoro-4-iodobenzene
Overview
Description
1-Bromo-2-chloro-5-fluoro-4-iodobenzene is an aromatic halogenated compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
1-Bromo-2-chloro-5-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 2-fluoro-4-iodoaniline followed by halogenation reactions . The reaction conditions typically include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of bromine and chlorine sources under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-5-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of multiple halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are employed to form carbon-carbon bonds.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and binding affinity to specific targets . The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that undergoes further transformations .
Comparison with Similar Compounds
1-Bromo-2-chloro-5-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Similar in structure but with different positions of halogen atoms, leading to variations in reactivity and applications.
1-Bromo-2-fluoro-4-iodobenzene:
1-Bromo-2,5-dichloro-4-fluorobenzene: Contains an additional chlorine atom, making it more reactive in certain substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIBVSLSICCPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679209 | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-56-0 | |
Record name | Benzene, 1-bromo-2-chloro-5-fluoro-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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